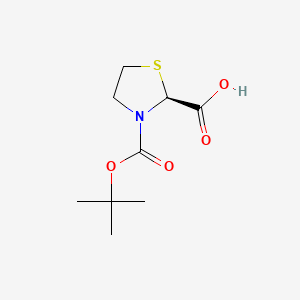

(S)-3-Boc-2-thiazolidinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAXPNDMEODKHI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCS[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563909 | |

| Record name | (2S)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891192-95-3 | |

| Record name | (2S)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-Boc-2-thiazolidinecarboxylic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (S)-3-Boc-2-thiazolidinecarboxylic Acid

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and peptide science. Its structurally constrained nature, serving as a mimic for proline, makes it an invaluable component in the design of novel therapeutics, including enzyme inhibitors and bioactive peptides.[1][2] This guide provides a comprehensive overview of the efficient synthesis and rigorous characterization of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond simple protocols to explain the underlying mechanistic rationale for the synthetic strategy and the validation criteria for product identity, purity, and stereochemical integrity. This document is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven guide to working with this important molecule.

Introduction: The Strategic Importance of this compound

In the landscape of drug discovery, the use of non-canonical amino acids is a key strategy for modulating the pharmacological properties of peptide-based drugs. This compound, a derivative of L-cysteine, is a prominent example. Its thiazolidine ring introduces a conformational constraint that is distinct from its natural analogue, proline, thereby influencing the secondary structure of peptides and enhancing their metabolic stability and binding affinity.

The thiazolidine scaffold itself is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[3][4] The incorporation of this moiety can lead to enhanced biological activity, making its derivatives, like the topic compound, highly sought after. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures its stability and compatibility with standard peptide synthesis methodologies.[2] This guide provides the necessary technical details to synthesize and confidently characterize this high-value compound.

Synthetic Strategy: A Mechanistically Guided Protocol

The synthesis of this compound is a robust two-step, one-pot process that leverages the inherent reactivity of L-cysteine. The strategy is built on a foundational cyclocondensation reaction followed by a standard amine protection.

The Core Reaction: Cyclocondensation and N-Protection

The synthesis begins with the reaction of L-cysteine with formaldehyde. This reaction proceeds via a well-established mechanism where the nucleophilic thiol group of cysteine attacks the electrophilic carbonyl carbon of formaldehyde.[5][6] This is followed by an intramolecular cyclization, where the amine group attacks the resulting hemiaminal intermediate to form the stable five-membered thiazolidine ring.[7] This step stereospecifically transforms the L-cysteine into (S)-thiazolidine-2-carboxylic acid.

Following the ring formation, the secondary amine within the thiazolidine ring is protected with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions. This step is crucial for preventing unwanted side reactions in subsequent applications, such as peptide coupling.

Visualization of the Synthetic Workflow

Caption: One-pot synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reliability and reproducibility.

-

Reaction Setup: To a stirred solution of L-cysteine (1.0 eq) in a 1:1 mixture of water and dioxane, add an aqueous solution of formaldehyde (1.1 eq, 37% w/w).

-

Cyclocondensation: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the disappearance of L-cysteine by Thin Layer Chromatography (TLC).

-

Basification and Protection: Cool the mixture to 0 °C in an ice bath. Add sodium hydroxide (2.5 eq) as a 2M aqueous solution to raise the pH to ~10. Add di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq) dissolved in dioxane dropwise over 30 minutes.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Workup and Extraction: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove unreacted Boc-anhydride and other nonpolar impurities.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1M HCl solution. The product should precipitate as a white solid.

-

Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization from an ethyl acetate/hexane solvent system to afford this compound as a white crystalline solid.

Senior Scientist Insights: Rationale and Troubleshooting

-

Causality of Solvent Choice: The water/dioxane mixture is used to solubilize both the polar L-cysteine and the more organic Boc-anhydride, creating a homogenous reaction environment.

-

pH Control is Critical: The initial cyclization occurs under neutral to slightly acidic conditions. The subsequent Boc protection requires a basic pH to deprotonate the secondary amine, enhancing its nucleophilicity to attack the Boc-anhydride. Acidification during workup is necessary to protonate the carboxylic acid, making it less water-soluble and thus extractable into an organic solvent.

-

Troubleshooting Oxidation: The thiol group of L-cysteine can be susceptible to oxidation, forming disulfide bonds.[8] Performing the initial step under an inert atmosphere (e.g., nitrogen) can minimize this side reaction, although it is often not strictly necessary due to the rapid rate of thiazolidine formation.

-

Diastereomer Formation: While the stereocenter from L-cysteine is retained, the reaction of aldehydes with a stereocenter at the alpha position can sometimes lead to diastereomers. However, with formaldehyde as the aldehyde, no new stereocenter is formed at the C2 position, ensuring a single diastereomer is produced.[9]

Comprehensive Characterization: Validating Product Identity and Purity

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Physicochemical Properties

| Property | Expected Value | Reference |

| Molecular Formula | C₉H₁₅NO₄S | [10] |

| Molecular Weight | 233.29 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [2] |

| CAS Number | 891192-95-3 | [10] |

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the covalent structure. Due to restricted rotation around the N-Boc bond, some signals may appear as broad peaks or as a mixture of rotamers at room temperature.

| ¹H NMR (400 MHz, DMSO-d₆) | Expected δ (ppm) | Assignment | Multiplicity |

| Carboxylic Acid | ~13.0 | -COOH | br s |

| CH (C2) | ~4.8 - 5.0 | H-2 | s |

| CH (C4) | ~4.4 - 4.6 | H-4 | m |

| CH₂ (N-CH₂-S) | ~4.2 - 4.4 | H-5a, H-5b | m |

| CH₂ (S-CH₂-C) | ~3.1 - 3.4 | H-5a, H-5b | m |

| Boc Group | ~1.4 | -C(CH₃)₃ | s |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expected δ (ppm) | Assignment |

| Carboxylic Acid | ~172 | -COOH |

| Boc Carbonyl | ~153 | -C=O (Boc) |

| Boc Quaternary C | ~80 | -C(CH₃)₃ |

| CH (C4) | ~62 | C-4 |

| CH (C2) | ~58 | C-2 |

| CH₂ (C5) | ~32 | C-5 |

| Boc Methyls | ~28 | -C(CH₃)₃ |

Note: Predicted chemical shifts are based on data for similar thiazolidine structures and general chemical shift principles. Actual values may vary slightly.[11][12]

Mass Spectrometry Analysis

Mass spectrometry (MS) confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Mass: For C₉H₁₅NO₄S, the exact mass is 233.0722.

-

Electrospray Ionization (ESI):

-

Negative Mode [M-H]⁻: Expected m/z at 232.06

-

Positive Mode [M+H]⁺: Expected m/z at 234.08

-

Positive Mode [M+Na]⁺: Expected m/z at 256.06

-

-

Characteristic Fragmentation: The most common fragmentation pathway involves the loss of components from the labile Boc group.

Caption: Key fragmentation pathways for this compound in positive ion MS.

Confirmation of Enantiomeric Purity by Chiral HPLC

Confirming the enantiomeric purity is non-negotiable for a chiral building block. A validated High-Performance Liquid Chromatography (HPLC) method using a chiral stationary phase (CSP) is required.

-

Objective: To separate the (S)-enantiomer from any potential (R)-enantiomer, ensuring high enantiomeric excess (e.e.).

-

Methodology:

-

Column: A chiral stationary phase column, such as Chiralcel OD-H (250 x 4.6 mm), is effective for this class of compounds.[13]

-

Mobile Phase: An isocratic mobile phase of n-hexane and isopropanol (e.g., 85:15 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (0.1%) is typically used.[13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the molecule absorbs, typically around 210-220 nm.

-

Analysis: The retention time of the synthesized product is compared against a racemic standard (if available) or known literature values to confirm the identity of the (S)-peak. The area percentage of the desired peak should be ≥99% for high enantiomeric purity.

-

Conclusion

This compound is a cornerstone building block for advanced chemical synthesis. The synthetic protocol detailed herein is efficient, scalable, and rooted in fundamental reaction mechanisms. By following this guide, which pairs a robust synthetic procedure with a comprehensive suite of analytical characterization techniques—NMR for structural integrity, MS for molecular weight confirmation, and chiral HPLC for stereochemical purity—researchers can produce and validate this compound with a high degree of confidence. These self-validating systems are crucial for ensuring the quality and reliability of materials used in the demanding fields of pharmaceutical and chemical research.

References

- 1. Boc-L-Thiazolidine-4-Carboxylic Acid [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. nanobioletters.com [nanobioletters.com]

- 10. calpaclab.com [calpaclab.com]

- 11. THIAZOLIDINE-2-CARBOXYLIC ACID(16310-13-7) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Thiazolidinecarboxylic acid, 3-acetyl- | C6H9NO3S | CID 98928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

physicochemical properties of (S)-3-Boc-2-thiazolidinecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Boc-2-thiazolidinecarboxylic Acid

Core Molecular and Physical Attributes

This compound is a derivative of the non-proteinogenic amino acid thiazolidine-2-carboxylic acid, where the amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is fundamental to its application in controlled, stepwise peptide synthesis.[1] The thiazolidine ring introduces a rigid conformational constraint, making it a valuable tool for probing peptide structure-activity relationships.

The fundamental physical and chemical identifiers for this compound are summarized below. These constants are the first-line data for identity confirmation, purity assessment, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 891192-95-3 | [2][3][4] |

| Molecular Formula | C₉H₁₅NO₄S | [2][4] |

| Molecular Weight | 233.28 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 90°C to 93°C | [2] |

| Optical Rotation | -47° (c=5 in Methanol) | [2] |

| Purity (Typical) | ≥ 97% | [2][3] |

Expert Insight: The melting point range of 90-93°C is a critical preliminary indicator of purity. A broader range or a significant deviation may suggest the presence of impurities or residual solvent, warranting further analysis by techniques such as HPLC or NMR spectroscopy before use in sensitive applications like peptide synthesis.

The Spectroscopic Fingerprint: A System of Self-Validation

Spectroscopic analysis provides an unambiguous structural "fingerprint" of the molecule. For a compound like this compound, a combination of NMR, IR, and Mass Spectrometry is essential not only for initial identification but also for batch-to-batch quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei, providing detailed structural information.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield, often above 10-12 ppm, though its position is highly dependent on solvent and concentration.[5] Protons on the thiazolidine ring will appear in the aliphatic region, while the nine equivalent protons of the tert-butyl group on the Boc protector will yield a sharp, strong singlet around 1.4-1.5 ppm.

-

¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton. Key signals include the carbonyl carbons of the carboxylic acid and the Boc group (typically in the 160-185 ppm range), the quaternary and methyl carbons of the Boc group, and the distinct carbons of the thiazolidine ring.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying key functional groups. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the carbamate (Boc) moieties.[6]

-

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[7]

-

C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1710-1725 cm⁻¹, while the urethane C=O of the Boc group appears at a slightly lower frequency.[7][8]

-

C-O Stretch: Absorptions corresponding to the C-O bonds of the carboxylic acid and Boc group are expected in the 1210-1320 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would correspond to the molecular ion plus a proton [M+H]⁺ or other adducts. This provides a precise mass that should match the calculated exact mass of the molecule (C₉H₁₅NO₄S).

The relationship between these validation methods is crucial for ensuring scientific integrity.

Caption: Interconnected workflow for the physicochemical validation of this compound.

Solubility Profile: Implications for Synthesis and Biological Assays

The solubility of a building block is a critical parameter that dictates its handling, reaction conditions, and formulation possibilities. While detailed quantitative data is sparse in public literature, qualitative assessments indicate that this compound is generally insoluble in water but soluble in many organic solvents such as methanol, dimethylformamide (DMF), and dichloromethane (DCM).[10]

-

Relevance in Peptide Synthesis: Solubility in solvents like DMF and DCM is essential for its use in Solid-Phase Peptide Synthesis (SPPS), where these are common reaction media. Poor solubility would necessitate larger solvent volumes or the use of chaotropic agents, complicating the synthesis process.

-

Relevance in Drug Development: For biological screening, the compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted into aqueous buffer. Understanding its solubility limit in DMSO and its tendency to precipitate upon dilution is crucial for obtaining reliable bioassay data.

Protocol: Experimental Solubility Determination

This protocol provides a standardized method for assessing the solubility of the title compound in various solvents, a crucial step before its use in either synthesis or biological assays.

-

Preparation: Dispense 1-2 mg of this compound into separate, labeled 1.5 mL microcentrifuge tubes.

-

Solvent Addition: To each tube, add a precise volume (e.g., 100 µL) of the test solvent (e.g., Water, Methanol, DCM, DMF, DMSO).

-

Equilibration: Vortex each tube vigorously for 1-2 minutes. Allow the tubes to equilibrate at a controlled temperature (e.g., 25°C) for at least 1 hour to ensure saturation.

-

Observation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any undissolved solid.

-

Analysis: Carefully inspect the supernatant. If the solution is clear with no visible solid, the compound is considered soluble at that concentration. If a pellet is present, the compound is not fully soluble.

-

Quantification (Optional): For a precise solubility value, the concentration of the saturated supernatant can be determined using a calibrated HPLC method.

Applications: Where Properties Dictate Function

The physicochemical characteristics of this compound are directly linked to its primary applications.

Building Block in Peptide Synthesis

The Boc protecting group makes this compound ideally suited for Boc-based SPPS.[11] The Boc group is stable under the basic conditions used for peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[12]

Caption: The iterative cycle of Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

Cysteine Prodrug Strategy

Thiazolidine-4-carboxylic acid derivatives have been investigated as prodrugs that can deliver L-cysteine in vivo.[13][14] The underlying principle is that the thiazolidine ring is susceptible to hydrolysis under physiological conditions (pH ~7.4), breaking open to release cysteine and a corresponding aldehyde or ketone. This strategy is used to increase systemic levels of cysteine, which can in turn boost levels of the critical endogenous antioxidant, glutathione.[15][16]

The stability of the ring, influenced by its substituents and the ambient pH, is a key physicochemical property governing its efficacy as a prodrug. The pKa of the carboxylic acid and the electron-donating/withdrawing nature of the N-substituent (in this case, Boc) modulate this stability.

Caption: Proposed mechanism for the release of L-cysteine from a thiazolidine prodrug scaffold.

Conclusion

This compound is a specialized chemical entity whose value is defined by a distinct set of physicochemical properties. Its solid-state nature, defined melting point, and characteristic spectroscopic profile provide a robust framework for its identification and quality control. Its solubility in organic solvents underpins its utility in the highly controlled environment of peptide synthesis, while the inherent chemical nature of the thiazolidine ring presents opportunities for its application in prodrug design. For the researcher, scientist, or drug developer, a comprehensive grasp of these properties is not merely academic; it is the foundation upon which successful innovation is built.

References

- 1. peptide.com [peptide.com]

- 2. fishersci.no [fishersci.no]

- 3. (S)-3-Boc-thiazolidine-2-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cas 51077-16-8,BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID | lookchem [lookchem.com]

- 11. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 12. Overview of Custom Peptide Synthesis [peptide2.com]

- 13. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. | Semantic Scholar [semanticscholar.org]

- 15. A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

(S)-3-Boc-2-thiazolidinecarboxylic acid spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-3-Boc-2-thiazolidinecarboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound is a pivotal chiral building block in synthetic organic chemistry and medicinal chemistry, serving as a constrained analog of cysteine. Its structural integrity is paramount for its application in the synthesis of peptidomimetics and other complex molecular architectures. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the identity and purity of this compound. Written for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights, establishing a self-validating framework for the structural elucidation of this important molecule.

Introduction to this compound

Chemical Identity and Structure

This compound, with the molecular formula C₉H₁₅NO₄S and a molecular weight of approximately 233.28 g/mol , is a derivative of the non-proteinogenic amino acid (S)-thiazolidine-2-carboxylic acid.[1][2] The structure features a five-membered thiazolidine ring, which is a saturated heterocycle containing both sulfur and nitrogen atoms.[3] The nitrogen atom at position 3 is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. The molecule possesses a stereocenter at the C2 position, leading to its chirality.

Significance in Synthetic Chemistry

Thiazolidine derivatives are intriguing heterocyclic moieties found in a variety of bioactive compounds.[3] As protected amino acid analogs, they are instrumental in creating peptides with constrained conformations, which can lead to enhanced biological activity or selectivity. The thiazolidine ring mimics the side chain of cysteine but imposes significant conformational rigidity, a valuable attribute in rational drug design.

Overview of Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound.

-

NMR spectroscopy provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.

-

IR spectroscopy is a rapid and effective method for identifying the key functional groups present, such as the carboxylic acid and the Boc-carbamate.[4]

-

Mass spectrometry confirms the molecular weight and can reveal structural information through characteristic fragmentation patterns.[5]

Molecular Structure and Spectroscopic Correlations

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. The diagram below illustrates the molecular structure with atomic numbering used for subsequent spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Due to the presence of the bulky Boc group, rotation around the N3-C(O) amide bond can be restricted, sometimes leading to the observation of rotamers (conformational isomers) and broadened peaks at room temperature.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the range of 10-13 ppm. This signal's position is highly dependent on solvent and concentration, and it readily exchanges with D₂O, causing it to disappear from the spectrum.[6][7]

-

Thiazolidine Ring Protons:

-

H2: The proton on C2 is a methine proton adjacent to both sulfur and nitrogen. It is expected to appear as a singlet or a narrow multiplet around 4.8-5.2 ppm.

-

H4: The proton on C4 is a methine proton adjacent to nitrogen and the C5 methylene group. It is expected to be a multiplet (dd) around 4.4-4.7 ppm.

-

H5: The two protons on C5 are diastereotopic methylene protons. They will appear as distinct multiplets, likely two doublets of doublets (dd), in the range of 3.0-3.6 ppm, coupling with each other (geminal coupling) and with H4 (vicinal coupling).

-

-

Boc Group Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet at approximately 1.4-1.5 ppm.

¹³C NMR Spectral Analysis

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

-

Carbonyl Carbons (-C=O): Two signals are expected in the downfield region. The carboxylic acid carbonyl (C=O) typically appears around 170-175 ppm, while the Boc group's carbamate carbonyl appears further upfield, around 153-156 ppm.[6]

-

Boc Group Carbons: The quaternary carbon (-C (CH₃)₃) is expected around 80-82 ppm, and the three equivalent methyl carbons (-CH₃) will produce a single strong signal around 28 ppm.

-

Thiazolidine Ring Carbons:

-

C2: This carbon, bonded to both S and N, is expected in the range of 65-70 ppm.

-

C4: This methine carbon adjacent to nitrogen is expected around 58-62 ppm.

-

C5: The methylene carbon adjacent to sulfur is expected around 33-37 ppm.

-

Tabulated Summary of NMR Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -COOH | 10.0 - 13.0 (br s, 1H) | 170 - 175 |

| H2 / C2 | 4.8 - 5.2 (s, 1H) | 65 - 70 |

| H4 / C4 | 4.4 - 4.7 (m, 1H) | 58 - 62 |

| H5 / C5 | 3.0 - 3.6 (m, 2H) | 33 - 37 |

| Boc C=O | - | 153 - 156 |

| Boc -C(CH₃)₃ | - | 80 - 82 |

| Boc -C(CH₃)₃ | 1.4 - 1.5 (s, 9H) | ~28 |

Note: Predicted chemical shifts are based on typical values for these functional groups and may vary with solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the rapid confirmation of key functional groups.

Analysis of the IR Spectrum

The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the Boc protecting group.

-

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[7][8]

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) correspond to the stretching vibrations of the aliphatic C-H bonds in the thiazolidine ring and the Boc group.

-

C=O Stretch: This is a critical region. Two distinct carbonyl peaks are expected:

-

A strong, sharp peak around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.[6]

-

Another strong, sharp peak, often slightly lower, around 1680-1700 cm⁻¹ , for the carbamate carbonyl of the Boc group. The exact positions can overlap or be resolved depending on the sample state (solid vs. solution).

-

-

C-O Stretch: A strong band in the 1210-1320 cm⁻¹ region is indicative of the C-O stretching of the carboxylic acid group.[8]

-

C-N Stretch: This vibration, typically found in the 1000-1250 cm⁻¹ range, may be coupled with other vibrations and appear as part of the complex fingerprint region.

Tabulated Summary of IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 2500 - 3300 | Carboxylic Acid (-OH) | O-H Stretch | Strong, Broad |

| 2850 - 2980 | Aliphatic C-H | C-H Stretch | Medium |

| 1700 - 1725 | Carboxylic Acid (C=O) | C=O Stretch | Strong, Sharp |

| 1680 - 1700 | Boc Carbamate (C=O) | C=O Stretch | Strong, Sharp |

| 1210 - 1320 | Carboxylic Acid (C-O) | C-O Stretch | Strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is processed (ATR correction, baseline correction) and displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a definitive piece of evidence for its identity.

Analysis of the Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show pseudomolecular ions.

-

Molecular Ion Peak: The expected monoisotopic mass is 233.07. In positive ion mode ESI-MS, the spectrum should show a prominent peak at m/z 234.08, corresponding to the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ (m/z 256.06) or potassium [M+K]⁺ (m/z 272.03) are also commonly observed.

-

Key Fragmentation Patterns: Tandem MS (MS/MS) or in-source fragmentation can provide structural confirmation. The most characteristic fragmentation pathway for a Boc-protected compound is the loss of the Boc group or parts of it:

-

Loss of tert-butyl cation: A fragment at [M+H - 56]⁺ corresponding to the loss of isobutylene.

-

Loss of the entire Boc group: A fragment at [M+H - 100]⁺ corresponding to the loss of CO₂ and isobutylene, leaving the protonated thiazolidine-2-carboxylic acid.

-

Tabulated Summary of MS Data

| m/z | Assignment | Ionization Mode |

| 234.08 | [M+H]⁺ | ESI (+) |

| 256.06 | [M+Na]⁺ | ESI (+) |

| 232.06 | [M-H]⁻ | ESI (-) |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid often added to promote protonation in positive ion mode.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) in both positive and negative ion modes.

-

Analysis: Identify the molecular ion and any characteristic adducts or fragments.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The IR spectrum confirms the presence of the carboxylic acid and carbamate functional groups. Mass spectrometry provides the exact molecular weight, confirming the elemental composition. Finally, NMR spectroscopy maps out the precise carbon-hydrogen framework, confirming the connectivity of the thiazolidine ring and the protecting group. Together, these three techniques provide a robust and self-validating system that unequivocally confirms the structure and integrity of this compound, ensuring its suitability for high-level research and development applications.

References

- 1. lookchem.com [lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystallographic Analysis of (S)-3-Boc-2-thiazolidinecarboxylic Acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the single-crystal X-ray structure of (S)-3-Boc-2-thiazolidinecarboxylic acid. While a definitive crystal structure for this specific compound is not publicly available as of the writing of this guide, this document outlines the theoretical and practical steps necessary to achieve this goal. By leveraging established crystallographic methodologies and drawing insights from structurally related compounds, this guide serves as a robust starting point for the crystallographic characterization of this important synthetic building block.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The thiazolidine ring is a core scaffold in a variety of biologically active molecules, including antimicrobial and anticancer agents.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality, making it an invaluable tool in peptide synthesis and the construction of complex molecular architectures.[3][4]

The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its chemical behavior and biological activity.[5][6] A crystal structure provides definitive proof of stereochemistry, reveals conformational preferences, and elucidates intermolecular interactions that govern the solid-state properties of a compound. For drug development professionals, this information is critical for structure-based drug design and for understanding drug-receptor interactions.

This guide will provide a detailed, step-by-step methodology for the synthesis, crystallization, and crystallographic analysis of this compound.

Synthesis and Purification: The Prerequisite for Quality Crystals

The successful growth of single crystals suitable for X-ray diffraction is critically dependent on the purity of the compound. The following is a proposed synthetic route for preparing highly pure this compound.

2.1. Synthesis of (S)-Thiazolidine-2-carboxylic acid

A common route to thiazolidine derivatives involves the condensation of a cysteine analog with an aldehyde or ketone. For the parent 2-unsubstituted thiazolidine, glyoxylic acid can be used.

-

Step 1: L-cysteine is reacted with glyoxylic acid in a suitable solvent system, such as a methanol/water mixture. The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization to form the thiazolidine ring.

2.2. Boc Protection of the Thiazolidine Nitrogen

The secondary amine of the thiazolidine ring is then protected with a Boc group.

-

Step 2: (S)-Thiazolidine-2-carboxylic acid is dissolved in a solvent such as 1,4-dioxane and water. A base, for instance, sodium hydroxide, is added to deprotonate the carboxylic acid and facilitate the reaction. Di-tert-butyl dicarbonate (Boc₂O) is then added to introduce the Boc protecting group onto the nitrogen atom.[7]

2.3. Purification and Characterization

The final product should be purified to >98% purity, as determined by HPLC and NMR, before attempting crystallization.

-

Purification: The crude product is typically purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Crystallization: The Art and Science of Single Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic analysis.[8] A systematic screening of various crystallization conditions is recommended.

3.1. General Principles of Crystallization

Crystallization is the process of slowly transitioning a molecule from a disordered state in solution to an ordered, crystalline solid state. This is typically achieved by creating a supersaturated solution from which the compound will gradually precipitate.[9]

3.2. Recommended Crystallization Techniques

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop gradually induces crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

3.3. Solvent Screening

A range of solvents with varying polarities should be screened. Given the carboxylic acid functionality, solvents that can engage in hydrogen bonding are often good starting points.[10][11]

| Solvent System | Rationale |

| Methanol | Polar protic solvent, good for dissolving carboxylic acids. |

| Ethanol | Similar to methanol, but with lower volatility. |

| Isopropanol | Less polar than ethanol, may reduce solubility. |

| Acetonitrile | Polar aprotic solvent. |

| Ethyl Acetate | Medium polarity solvent. |

| Dichloromethane | Nonpolar solvent, can be used in binary systems. |

| Toluene | Aromatic solvent, may interact with the Boc group. |

| Water | For co-crystallization with acids or bases. |

| Binary Mixtures | Mixtures of the above solvents can fine-tune solubility. |

3.4. Experimental Protocol for Crystallization Screening

-

Prepare a stock solution of this compound in a good solvent (e.g., methanol or ethyl acetate) at a concentration of 10-20 mg/mL.

-

Dispense 0.5 mL of the stock solution into several small vials.

-

To each vial, add a different anti-solvent from the list above until the solution becomes slightly turbid.

-

Gently warm each vial until the solution becomes clear again.

-

Loosely cap the vials and allow them to stand undisturbed at room temperature.

-

Monitor the vials for crystal growth over several days to weeks.

X-ray Diffraction and Data Collection

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.[12][13]

4.1. Crystal Mounting

-

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

-

The crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

4.2. Data Collection Strategy

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

The workflow for X-ray diffraction data collection is illustrated in the following diagram:

Caption: Workflow for X-ray Diffraction Data Collection.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This is a computational process that involves several steps:

-

Structure Solution: The initial atomic positions are determined from the diffraction pattern using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Anticipated Structural Features

Based on the known chemistry of thiazolidines and related structures, several features can be anticipated in the crystal structure of this compound.

6.1. Thiazolidine Ring Conformation

The five-membered thiazolidine ring is not planar and is expected to adopt an envelope or twisted conformation.[14][15] The exact conformation will be influenced by the substituents and the crystal packing forces.

6.2. Intermolecular Interactions

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that the crystal packing will be dominated by hydrogen bonds between the carboxylic acid groups of adjacent molecules, potentially forming dimers or chains.

6.3. Molecular Structure Diagram

The anticipated molecular structure is shown below:

Caption: 2D structure of this compound.

6.4. Hypothetical Crystallographic Data Table

The following table presents a hypothetical set of crystallographic data that might be expected for this compound, based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₅NO₄S |

| Formula Weight | 233.28 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| V (ų) | 1200 - 1800 |

| Z | 4 |

| ρcalc (g/cm³) | 1.3 - 1.5 |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.15 |

Conclusion

The determination of the single-crystal X-ray structure of this compound is an achievable and valuable goal for the scientific community. This technical guide provides a comprehensive and scientifically grounded roadmap for achieving this objective. The resulting structural information will provide invaluable insights into the conformational and stereochemical properties of this important molecule, aiding in its application in drug discovery and synthetic chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. rigaku.com [rigaku.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. jk-sci.com [jk-sci.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]

- 10. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]

- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 13. excillum.com [excillum.com]

- 14. Observation of discrete thiazolidine ring conformations in frozen aqueous solutions of penicillins by 13C CP–MAS NMR spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

CAS number for (S)-3-Boc-2-thiazolidinecarboxylic acid

An In-Depth Technical Guide to (S)-3-Boc-2-Thiazolidinecarboxylic Acid: A Constrained Proline Analog for Advanced Peptide Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a specialized heterocyclic amino acid analog. It is intended for researchers, chemists, and drug development professionals who utilize peptide synthesis and peptidomimetics to probe biological systems and develop novel therapeutics. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the causal reasoning behind its use as a strategic tool in chemical biology and medicinal chemistry.

Introduction: Unveiling a Conformationally Restricted Building Block

This compound, identified by CAS Number 891192-95-3 , is a synthetic amino acid derivative that plays a crucial role in the design of structurally defined peptides and peptidomimetics. It is the N-Boc-protected form of (S)-thiazolidine-2-carboxylic acid, a compound also known as beta-thiaproline.

At its core, this molecule is a proline analog where the beta-methylene group (Cβ) of the pyrrolidine ring is replaced by a sulfur atom. This substitution, combined with the cyclic structure, imposes significant conformational constraints on the peptide backbone when it is incorporated into a peptide sequence. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the ring nitrogen, making the compound fully compatible with standard peptide synthesis methodologies, particularly Boc-based solid-phase peptide synthesis (SPPS).

The scientific value of this compound lies in its ability to act as a "structural probe." Proline residues are known to be unique "structure-breakers" in alpha-helices and beta-sheets, often inducing turns and kinks in a peptide chain. By replacing a natural proline with this compound, researchers can modulate these structural features, thereby altering a peptide's conformation, stability, and ultimately, its biological activity. Studies on the unprotected analog, beta-thiaproline, have shown that it can be recognized by the protein synthesis machinery but acts as an inhibitor by impairing the elongation of the polypeptide chain once incorporated.[1] This highlights its potent ability to interact with and perturb biological systems.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 891192-95-3 | [2] |

| Molecular Formula | C₉H₁₅NO₄S | [2] |

| Molecular Weight | 233.28 g/mol | [2] |

| Appearance | White to off-white solid | Alfa Aesar |

| Melting Point | 90-93 °C | LookChem |

| Synonyms | (2S)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-2-carboxylic acid, N-Boc-(S)-beta-thioproline | LookChem |

Synthesis and Mechanistic Rationale

The synthesis of thiazolidine carboxylic acids typically involves the condensation of an amino-thiol compound with a carbonyl source. While the widely known synthesis of the 4-carboxy isomer uses L-cysteine and formaldehyde[3], the synthesis of the 2-carboxy isomer requires a different strategic approach. A plausible and chemically sound pathway involves the cyclocondensation of 2-amino-3-mercaptopropanoic acid with glyoxylic acid, followed by N-protection.

Diagram of Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol (Representative)

This protocol is a representative method based on established chemical principles for thiazolidine formation and Boc protection.[4][5]

Part 1: Synthesis of (S)-Thiazolidine-2-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-mercaptopropanoic acid (1.0 eq) in an aqueous solvent system (e.g., water/methanol).

-

Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add a solution of glyoxylic acid (1.05 eq) dropwise over 30 minutes. The slight excess of the aldehyde drives the reaction to completion.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amino-thiol is consumed.

-

Causality Note: The reaction proceeds via the formation of a Schiff base (imine) between the amino group and the aldehyde, followed by a rapid intramolecular cyclization as the nucleophilic thiol attacks the imine carbon. This ring-closing is thermodynamically favorable.

-

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product may be purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure thiazolidine core.

Part 2: N-Boc Protection

-

Dissolution: Suspend the synthesized (S)-Thiazolidine-2-carboxylic Acid (1.0 eq) in a mixture of dioxane and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, ~2.5 eq) to the suspension to act as a base, which will deprotonate the secondary amine, activating it for acylation.

-

Acylation: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the stirring suspension at room temperature.

-

Causality Note: The deprotonated nitrogen of the thiazolidine ring acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The tert-butyloxycarbonyl group is transferred, and the reaction releases CO₂, tert-butanol, and the corresponding carbonate salt as byproducts.[4]

-

-

Work-up and Purification: After stirring for 18-24 hours, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The final product can be purified by column chromatography on silica gel.

Applications in Research and Drug Development

The primary application of this compound is as a specialized building block in peptide science. Its utility stems from its function as a conformationally constrained proline analog .

Modulating Peptide Structure and Function

Proline's unique cyclic structure restricts the peptide backbone's phi (φ) torsion angle and influences the cis/trans isomerization of the preceding peptide bond.[6][7] These properties are critical in defining the secondary and tertiary structures of proteins and peptides. By substituting proline with a thiazolidine-2-carboxylic acid residue, chemists can introduce subtle but significant changes:

-

Altered Ring Pucker: The presence of a larger sulfur atom in place of carbon changes the geometry and preferred pucker of the five-membered ring compared to proline's pyrrolidine ring.[8] This directly impacts the local backbone conformation.

-

Modified Cis/Trans Isomerism: The electronic properties of the sulfur atom can influence the energy barrier of the cis/trans isomerization of the Xaa-Thz peptide bond, potentially favoring one isomer over the other compared to an Xaa-Pro bond.[6][8]

-

Enhanced Stability: The thiazolidine ring, like other non-canonical amino acids, can impart increased resistance to enzymatic degradation by proteases, a critical feature for developing peptide-based drugs with improved pharmacokinetic profiles.

Diagram: Incorporation into a Peptide Chain

Caption: Incorporation of the thiazolidine moiety into a peptide backbone.

Experimental Protocol: Peptide Synthesis Application

The following is a generalized protocol for incorporating this compound into a peptide sequence using standard Boc-SPPS chemistry.

-

Resin Preparation: Start with a suitable resin (e.g., MBHA resin for a C-terminal amide). The first amino acid is coupled to the resin according to standard procedures.

-

Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA/DCM, v/v) for 20-30 minutes.

-

Washes and Neutralization: The resin is thoroughly washed with DCM and then neutralized with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM (e.g., 5% DIEA/DCM, v/v) to free the terminal amine.

-

Coupling of this compound: a. Pre-activate this compound (2-4 eq) in a separate vessel by dissolving it in DCM or DMF with a coupling agent like HBTU (1.95 eq) and HOBt (2 eq), in the presence of DIEA (3 eq) for 5-10 minutes. b. Add the activated amino acid solution to the neutralized peptide-resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction is confirmed with a qualitative test (e.g., Kaiser test).

-

Chain Elongation: Repeat the deprotection, neutralization, and coupling cycles (Steps 2-4) for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF) with scavengers like anisole.

Analytical Characterization

Confirming the identity and purity of this compound is critical. The following techniques and expected results are standard.

| Technique | Expected Data / Observations | Purpose |

| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm, singlet, 9H), diastereotopic protons of the thiazolidine ring (multiplets, ~3.0-4.8 ppm), and carboxylic acid proton (broad singlet, variable). | Confirms the presence of key functional groups and the overall molecular structure.[9] |

| ¹³C NMR | Resonances for the Boc carbonyl and quaternary carbon, carbons of the thiazolidine ring (one adjacent to S, one to N), and the carboxylic acid carbonyl. | Provides a carbon map of the molecule, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | Observation of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass (C₉H₁₅NO₄S). | Confirms molecular weight and elemental composition. |

| FT-IR | Characteristic stretches for O-H (broad, carboxylic acid), C=O (Boc and carboxylic acid carbonyls), and C-N/C-S bonds. | Identifies the main functional groups present in the molecule. |

| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming enantiomeric purity. | Verifies the (S)-stereochemistry. |

Conclusion: A Strategic Asset in Peptide Design

This compound is more than a mere building block; it is a strategic tool for the rational design of peptidomimetics. Its identity as a constrained proline analog allows researchers to precisely manipulate peptide conformation, influencing biological activity and improving metabolic stability. By understanding its synthesis and the structural implications of its incorporation, scientists in drug discovery and chemical biology can harness its unique properties to develop next-generation peptide-based probes and therapeutics.

References

- 1. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. mdpi.com [mdpi.com]

- 8. 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THIAZOLIDINE-2-CARBOXYLIC ACID(16310-13-7) 1H NMR [m.chemicalbook.com]

The Rising Therapeutic Potential of (S)-3-Boc-2-thiazolidinecarboxylic Acid Derivatives: A Technical Guide

Introduction: A Scaffold of Growing Significance

In the landscape of medicinal chemistry, the thiazolidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This five-membered heterocyclic ring system, containing both sulfur and nitrogen, serves as a versatile template for the design of novel therapeutic agents.[2] Among the myriad of thiazolidine derivatives, those derived from (S)-3-Boc-2-thiazolidinecarboxylic acid represent a particularly promising class of compounds. The inherent chirality, conferred by the L-cysteine precursor, and the presence of the Boc (tert-butyloxycarbonyl) protecting group at the N-3 position, offer unique opportunities for stereoselective interactions with biological targets and modulation of pharmacokinetic properties.[3]

This in-depth technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their synthesis, mechanisms of action, and therapeutic potential. We will delve into their applications as anticancer, antimicrobial, and enzyme-inhibitory agents, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

I. The Strategic Advantage of the this compound Scaffold

The choice of this compound as a starting scaffold is a deliberate one, rooted in sound medicinal chemistry principles. The rationale behind this selection is threefold:

-

Inherent Chirality: The synthesis of this scaffold typically originates from L-cysteine, a naturally occurring amino acid. This imparts a specific stereochemistry at the C4 position of the thiazolidine ring. Consequently, upon cyclization with an aldehyde to form the C2 position, a diastereomeric mixture is often produced. The ability to control and isolate specific stereoisomers is paramount, as biological systems are exquisitely sensitive to molecular geometry. The (S)-configuration often dictates the binding affinity and efficacy of a drug molecule with its target protein.[4]

-

The Role of the N-Boc Group: The tert-butyloxycarbonyl (Boc) group serves a dual purpose. Primarily, it is a robust protecting group for the nitrogen atom of the thiazolidine ring, preventing unwanted side reactions during subsequent chemical modifications.[4] Its steric bulk can also influence the conformation of the thiazolidine ring and its derivatives, which can impact biological activity. Furthermore, the presence of the Boc group can modulate the lipophilicity of the molecule, affecting its cell permeability and overall pharmacokinetic profile. While often removed in the final drug candidate, its influence during the synthetic and screening phases is a critical consideration.

-

Versatility for Derivatization: The carboxylic acid functionality at the C2 position provides a convenient handle for a wide array of chemical modifications. Through standard amide coupling reactions, a diverse library of derivatives can be synthesized by introducing various amines, thereby exploring a vast chemical space and fine-tuning the biological activity.[4]

II. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including prostate, melanoma, breast, and cervical cancer.[4][5] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

A. Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often characterized by morphological changes such as chromatin condensation and nuclear fragmentation.[6]

Key Experimental Insight: The evaluation of apoptosis is crucial for confirming the mode of cell death induced by a novel compound. Assays such as DAPI staining to visualize nuclear morphology and caspase-3 activity assays to quantify the executioner caspase provide robust evidence of apoptosis.[6][7]

dot

Caption: Mitochondrial-mediated apoptosis pathway induced by thiazolidine derivatives.

Furthermore, these compounds can induce cell cycle arrest, halting the proliferation of cancer cells at specific checkpoints.[8] This prevents the cells from dividing and contributes to the overall antitumor effect.

B. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Certain thiazolidinedione derivatives, a related class of compounds, have been shown to be potent inhibitors of VEGFR-2.[9] This suggests a promising avenue of investigation for this compound derivatives as anti-angiogenic agents.

Experimental Workflow: In Vitro VEGFR-2 Inhibition Assay

dot

Caption: Workflow for in vitro VEGFR-2 enzyme inhibition assay.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of representative this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1b | Melanoma (A375) | 0.13 - 1.48 | [4] |

| 3id | Melanoma (WM-164) | Not specified, but potent | [4] |

| 15b | Prostate (DU 145) | Not specified, but potent | [4] |

| 3ac | Prostate (PC-3) | Not specified, but potent | [4] |

| 7g | Lung (A549) | 40 | [6] |

| 7g | Breast (MCF-7) | 40 | [6] |

| 7g | Prostate (PC3) | 50 | [6] |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of less than 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

III. Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazolidine derivatives have shown promise as both antibacterial and antifungal agents.[1]

A. Antibacterial Activity

Derivatives of the thiazolidine scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action can vary, but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. Antifungal Activity

Certain thiazolidine derivatives have exhibited potent antifungal activity, particularly against Candida species.[5] The proposed mechanism for some of these compounds involves the inhibition of glucose transport, a novel approach to antifungal therapy.[5]

IV. Enzyme Inhibition: Targeting Key Players in Disease

The versatility of the this compound scaffold extends to the inhibition of various enzymes implicated in a range of diseases.

A. α-Amylase and α-Glucosidase Inhibition: A Strategy for Diabetes Management

α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism. Their inhibition can delay the absorption of glucose, making them attractive targets for the management of type 2 diabetes.[10] Thiazolidinedione derivatives have been shown to inhibit these enzymes.[5][11]

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound, α-amylase enzyme solution, and a starch solution in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stopping the Reaction: Stop the enzymatic reaction by adding a dinitrosalicylic acid (DNS) color reagent.

-

Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

-

Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm.

-

Calculation of Inhibition: Calculate the percentage of inhibition by comparing the absorbance of the test sample with that of the control.

B. Xanthine Oxidase Inhibition: A Target for Gout and Hyperuricemia

Xanthine oxidase is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. Thiazolidine-2-thione derivatives have been identified as potent inhibitors of xanthine oxidase.[12][13]

V. Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Key SAR observations include:

-

The 2-Aryl Substituent: The nature and substitution pattern of the aryl group at the C2 position significantly influence anticancer activity. Electron-withdrawing or bulky groups on the phenyl ring can modulate potency and selectivity.[4][14]

-

The Amide Side Chain: The length and nature of the amide side chain attached to the C4-carboxylic acid are critical for cytotoxicity. Long aliphatic chains often enhance anticancer activity.

-

Stereochemistry: The (S)-stereochemistry at C4, derived from L-cysteine, is a crucial determinant of biological activity, highlighting the importance of stereoselective synthesis.[4]

The future of this compound derivatives in drug discovery is bright. Further exploration of their potential as inhibitors of other clinically relevant enzymes, their use in combination therapies, and the development of novel synthetic methodologies to access a wider range of derivatives are all promising avenues for future research. The insights provided in this guide aim to empower researchers to unlock the full therapeutic potential of this remarkable scaffold.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. novapublishers.com [novapublishers.com]

- 4. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

enantioselective synthesis of (S)-3-Boc-2-thiazolidinecarboxylic acid

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-3-Boc-2-thiazolidinecarboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

In the landscape of modern pharmaceutical and peptide chemistry, the demand for stereochemically pure building blocks is paramount. This compound emerges as a molecule of significant strategic value. It serves as a conformationally constrained proline analogue, a class of compounds essential for designing peptides and peptidomimetics with enhanced stability and specific secondary structures.[1] The thiazolidine ring, when incorporated into a peptide backbone, can induce specific turns and folds, influencing the molecule's interaction with biological targets. Furthermore, the inherent chirality and versatile functional groups of this compound make it a valuable intermediate in the synthesis of complex bioactive molecules, including anti-inflammatory and anti-cancer agents.[2]

This guide provides a comprehensive overview of the most reliable and field-proven method for the . We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed experimental protocols, and offer insights gleaned from practical application to ensure reproducibility and high yield.

Part 1: The Synthetic Blueprint: A Chiral Pool Approach

The most efficient and widely adopted strategy for synthesizing the target molecule in its (S)-enantiomeric form is not a catalytic asymmetric reaction but rather a chiral pool synthesis. This approach leverages a readily available and inexpensive chiral starting material, L-cysteine, to directly install the required stereocenter. The synthesis is conceptually straightforward, proceeding in two primary stages:

-

Stereospecific Cyclization: The condensation of L-cysteine with formaldehyde to form the thiazolidine ring. The (S)-stereochemistry at the C4 position is preserved from the starting amino acid.

-

N-Protection: The subsequent protection of the secondary amine within the thiazolidine ring with a tert-butyloxycarbonyl (Boc) group, rendering the molecule suitable for further synthetic manipulations, particularly in solid-phase peptide synthesis.

This strategy is favored for its high fidelity in stereochemical transfer, operational simplicity, and cost-effectiveness.

Logical Workflow of the Synthesis

The following diagram illustrates the high-level workflow from the chiral precursor to the final protected product.

Caption: High-level workflow for the two-step synthesis.

Part 2: Mechanistic Deep Dive & Rationale

A thorough understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues.

Step 1: The Mechanism of Thiazolidine Ring Formation

The formation of the thiazolidine ring from L-cysteine and formaldehyde is a classic example of heterocyclic synthesis involving a Schiff base intermediate.[3]

-

Nucleophilic Attack & Dehydration: The amino group of L-cysteine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by proton transfer and dehydration to form a reactive Schiff base (or more accurately, an iminium ion in acidic or neutral aqueous solution).

-

Intramolecular Cyclization: The thiol group (-SH) of the cysteine moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion. This 5-exo-tet cyclization is rapid and thermodynamically favored, leading to the formation of the stable five-membered thiazolidine ring.

The stereocenter at C4 of L-cysteine is not involved in this reaction sequence and thus its (S)-configuration is retained in the product.

Caption: Mechanism of stereospecific thiazolidine formation.

Step 2: The Rationale for N-Boc Protection

The secondary amine in the thiazolidine ring is nucleophilic and would interfere with subsequent reactions, such as peptide bond formation. The Boc group serves as an excellent protecting group for several reasons:

-

Stability: It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.

-

Ease of Cleavage: It can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), which are orthogonal to many other protecting groups used in peptide synthesis.

-

Improved Solubility: The bulky tert-butyl group often enhances the solubility of the protected amino acid in organic solvents commonly used in synthesis.